
Chroman-2-ol
Overview
Description
Chroman-2-ol (2-hydroxychromane) is a bicyclic organic compound featuring a benzopyran backbone with a hydroxyl group at the C2 position. This structure is integral to its role in asymmetric organocatalysis and the synthesis of polyheterocyclic compounds with biological relevance. This compound serves as a key intermediate in constructing chiral chromane derivatives, which are prevalent in natural products and pharmaceuticals .
Its synthesis often involves the reduction of 2-hydroxy cinnamaldehyde via iminium catalysis using Hantzsch esters as organic hydride sources. This pathway enables enantioselective access to this compound, which can subsequently undergo cycloadditions or oxidations to form complex architectures like spiro-bridged aminals or chroman-2-ones .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Chroman-2-ol in laboratory settings?
this compound is typically synthesized via domino reactions catalyzed by organocatalysts. A representative method involves reacting aldehydes with boronic acids in the presence of diethylamine, followed by purification via flash column chromatography. For example, (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid yield 6-chloro-4-(2-phenylethenyl)this compound after oxidation with PCC (pyridinium chlorochromate) . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., CH₂Cl₂) for oxidation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming stereochemistry and purity. Mass spectrometry (MS) and Infrared (IR) spectroscopy further validate molecular weight and functional groups. For example, the screw-boat conformation of the chromane ring system was confirmed using X-ray crystallography in one study . Researchers should cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. How can researchers ensure reproducibility of this compound synthesis across different laboratories?
Detailed experimental protocols must include exact molar ratios, catalyst loading, and purification conditions. For instance, PCC oxidation of this compound derivatives requires strict stoichiometric control (e.g., 3.0 equiv. PCC) and reaction monitoring via TLC . Sharing raw data (e.g., NMR spectra, crystallographic files) in supplementary materials enhances reproducibility, as emphasized by guidelines for academic journals .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
Discrepancies in enantioselectivity or diastereomer ratios often arise from catalyst-substrate mismatches or solvent effects. A systematic approach involves:
- Iterative screening of modular organocatalysts to optimize stereochemical control .
- Cross-validation using chiral HPLC or X-ray crystallography to confirm absolute configurations .
- Contradiction analysis by isolating principal variables (e.g., temperature, solvent polarity) and applying hypothesis-testing frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) .
Q. How can computational modeling predict this compound reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving this compound. For example, predicting the regioselectivity of oxidation or cyclization steps requires analyzing frontier molecular orbitals (FMOs) and charge distribution . Researchers should validate models against experimental data (e.g., kinetic studies) and disclose computational parameters (basis sets, solvation models) for transparency .
Q. What methodologies address stability challenges in this compound under varying pH and temperature conditions?
Accelerated stability studies using HPLC or UV-Vis spectroscopy can track degradation products. For instance, this compound derivatives may undergo hydrolysis under acidic conditions, necessitating pH-controlled storage. Experimental designs should include:
- Control groups (e.g., inert atmospheres, desiccants) to isolate degradation pathways.
- Statistical analysis (e.g., Arrhenius plots) to extrapolate shelf-life data .
Q. How do researchers balance mechanistic studies with practical synthetic goals for this compound derivatives?
Hybrid methodologies combine kinetic experiments (e.g., Eyring analysis) with synthetic utility assessments. For example, studying the domino reaction mechanism via intermediate trapping (e.g., using quenching agents) can inform scalable protocols while retaining enantioselectivity . Journals like Beilstein Journal of Organic Chemistry prioritize studies that integrate mechanistic insights with preparative relevance .
Q. Methodological Frameworks
Q. What ethical and reporting standards apply to this compound research?
- Data transparency : Raw spectra, crystallographic data, and computational inputs must be archived in repositories like Cambridge Structural Database (CSD) or Zenodo .
- Ethical synthesis : Adhere to green chemistry principles (e.g., minimizing PCC usage due to toxicity) and disclose safety protocols for hazardous reagents .
- Literature rigor : Cite primary sources (e.g., original synthetic procedures) over reviews, and avoid unreliable platforms like .
Q. How should researchers design comparative studies for this compound analogs?
Use "shell tables" to standardize variables:
Comparison with Similar Compounds
Chroman-2-ol shares structural and functional similarities with several chromane derivatives. Below is a systematic comparison based on synthesis, stereoselectivity, and applications:
Chroman-2-one (2-chromanone)
- Structure : Features a ketone group at C2 instead of a hydroxyl group.
- Synthesis : this compound is oxidized to chroman-2-one using PCC (pyridinium chlorochromate) with high efficiency (94% yield) .
- Applications : Chroman-2-one is a precursor to urological drugs like (R)-tolterodine via reductive amination .
- Key Difference : Chroman-2-one lacks the hydroxyl group, reducing its capacity for hydrogen bonding in catalytic cycles compared to this compound.
4-(Nitromethyl)-chroman-2-ol
- Structure : Nitromethyl substituent at C4; retains the C2 hydroxyl group.
- Synthesis : Formed via a Michael addition between acetaldehyde and trans-2-hydroxy-β-nitrostyrene, achieving 95% yield .
- Key Difference : The nitro group enhances electrophilicity, enabling participation in nitro-Mannich reactions, unlike unsubstituted this compound.
6-Chloro-4-(2-phenylethenyl)this compound
- Structure : Chlorine at C6 and styryl group at C4.
- Synthesis : Derived from (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid using diethylamine catalysis .
- Conformation : The chromane ring adopts a screw-boat conformation, with an 85.28° dihedral angle between the chromane and styryl planes .
- Applications : Oxidized to 6-chloro-4-(2-phenylethenyl)chroman-2-one for crystallography and bioactivity studies .
Spiro-Bridged Benzo-Fused Aminals
- Structure : this compound fused with aminal bridges via acid catalysis.
- Synthesis : this compound reacts with N-sulfonyl ketimines, yielding four-substituted this compound after oxidation. Scalable to 1 mmol with retained efficiency .
- Key Difference: These polycyclic systems exhibit enhanced rigidity and stereochemical complexity compared to monocyclic this compound derivatives.
Enantioselective Derivatives (e.g., (R)-Tolterodine)
- Synthesis : this compound undergoes gram-scale Fe(OTf)$_2$-catalyzed rearrangement followed by reductive amination to produce (R)-tolterodine (72% yield, 96% ee) .
- Key Advantage : this compound’s hydroxyl group is critical for stereocontrol, enabling pharmaceutical-grade enantioselectivity.
Key Research Findings and Trends
Catalytic Flexibility : this compound participates in both iminium and enamine catalysis, allowing diverse pathways (e.g., cycloadditions, reductions) .
Stereochemical Control : Substituents at C4 and C6 influence diastereoselectivity, as seen in nitro-substituted derivatives .
Scalability : Reactions involving this compound are scalable (up to 1 mmol) without yield loss, enhancing industrial applicability .
Contradictions : Aliphatic trans-β-nitrostyrenes yield lower amounts of this compound derivatives compared to aromatic counterparts due to competing iminium pathways .
Properties
CAS No. |
32560-26-2 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9-10H,5-6H2 |
InChI Key |
FVOOPOSZDXPIMS-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2OC1O |
Canonical SMILES |
C1CC2=CC=CC=C2OC1O |
Origin of Product |
United States |
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